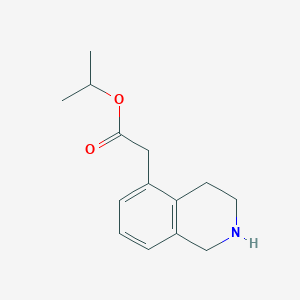
Propan-2-yl 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetate is a chemical compound with the molecular formula C14H19NO2 and a molecular weight of 233.31 g/mol . This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetate typically involves the esterification of 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetic acid with isopropanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or isoquinoline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Propan-2-yl 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases and infections.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of Propan-2-yl 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features.
Propan-2-yl acetate: A simpler ester with different biological activities.
Isoquinoline derivatives: Various derivatives with diverse biological activities.
Uniqueness
Propan-2-yl 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetate is unique due to its specific combination of the isoquinoline moiety and the ester functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Biological Activity
Propan-2-yl 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetate, also known by its CAS number 2060029-15-2, is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula: C14H19NO2
- Molecular Weight: 233.31 g/mol
- CAS Number: 2060029-15-2
Structural Representation
The compound features a tetrahydroisoquinoline moiety linked to an acetate group, which is significant for its biological interactions.
Pharmacological Properties
Research indicates that compounds related to tetrahydroisoquinolines exhibit a variety of pharmacological activities, including:
- Antioxidant Activity: Tetrahydroisoquinolines have demonstrated the ability to scavenge free radicals and reduce oxidative stress.
- Neuroprotective Effects: Some studies suggest that these compounds may protect neuronal cells from damage associated with neurodegenerative diseases.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity: The compound may inhibit enzymes involved in inflammatory pathways.
- Modulation of Neurotransmitter Systems: It may affect neurotransmitter levels, particularly dopamine and serotonin, which are crucial in mood regulation and cognitive functions.
Case Studies
- Neuroprotection in Animal Models:
- Antioxidant Studies:
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antioxidant | Scavenging of free radicals | |
| Neuroprotective | Reduction in neuronal apoptosis | |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |
| Property | Value |
|---|---|
| Molecular Weight | 233.31 g/mol |
| Solubility | Soluble in organic solvents |
| Stability | Stable under normal conditions |
Properties
Molecular Formula |
C14H19NO2 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
propan-2-yl 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetate |
InChI |
InChI=1S/C14H19NO2/c1-10(2)17-14(16)8-11-4-3-5-12-9-15-7-6-13(11)12/h3-5,10,15H,6-9H2,1-2H3 |
InChI Key |
ACIXXMYQNFLODQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CC1=CC=CC2=C1CCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















